Technical Guide: 1-Amino-5-fluoronaphthalene (CAS 13720-49-5)
Technical Guide: 1-Amino-5-fluoronaphthalene (CAS 13720-49-5)
[1][2][3]
Executive Summary
1-Amino-5-fluoronaphthalene (CAS 13720-49-5), also known as 5-fluoro-1-naphthylamine, is a specialized fluorinated aromatic amine intermediate.[1][2][3] It serves as a critical scaffold in the synthesis of solvatochromic fluorescent probes, high-performance azo dyes, and pharmaceutical candidates targeting kinase pathways.
Distinguished by the specific 1,5-substitution pattern , this molecule offers a unique electronic environment where the electron-withdrawing fluorine atom (C5) modulates the nucleophilicity and basicity of the amine (C1) across the naphthalene system. This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthesis protocols, and downstream applications in drug discovery and materials science.
Physicochemical Profile
The introduction of a fluorine atom at the 5-position imparts distinct lipophilic and electronic properties compared to the parent 1-naphthylamine.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 13720-49-5 | |
| IUPAC Name | 5-Fluoronaphthalen-1-amine | |
| Molecular Formula | C₁₀H₈FN | |
| Molecular Weight | 161.18 g/mol | |
| Appearance | Solid (Tan to Purple/Brown) | Darkens upon oxidation/air exposure.[1] |
| Melting Point | 60–62 °C | Literature variance: 59–63 °C . |
| Boiling Point | ~304 °C (Predicted) | at 760 mmHg. |
| Density | 1.24 g/cm³ (Predicted) | |
| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Low aqueous solubility. |
| pKa (Conjugate Acid) | ~3.3–3.5 | Reduced basicity vs. 1-naphthylamine (pKa ~3.9) due to F-inductive effect. |
Synthetic Methodology: The 1,5-Regioselective Route
Direct fluorination of 1-naphthylamine lacks regioselectivity. The authoritative, field-proven route to 1-amino-5-fluoronaphthalene utilizes 1,5-dinitronaphthalene as the starting material to ensure absolute regiocontrol. This pathway avoids the formation of the difficult-to-separate 1,8-isomer.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway from 1,5-dinitronaphthalene via the Balz-Schiemann reaction.
Detailed Experimental Protocol
Step 1: Selective Reduction (Zinin Reduction)
-
Objective: Convert one nitro group of 1,5-dinitronaphthalene to an amine while preserving the distal nitro group.
-
Reagents: Sodium sulfide nonahydrate (
), Ethanol/Water. -
Procedure:
-
Suspend 1,5-dinitronaphthalene in refluxing ethanol.
-
Add a stoichiometric solution of sodium sulfide dropwise over 1 hour.
-
Critical Control: Monitor via TLC to prevent over-reduction to 1,5-diaminonaphthalene.
-
Precipitate the product (1-amino-5-nitronaphthalene) by pouring the reaction mixture into ice water. Recrystallize from ethanol.
-
Step 2: Balz-Schiemann Fluorination[4]
-
Objective: Replace the amino group with fluorine via a diazonium intermediate.
-
Reagents:
, (48%), Toluene or Xylene (for decomposition). -
Procedure:
-
Dissolve 1-amino-5-nitronaphthalene in
at 0°C. -
Add aqueous
dropwise, maintaining temperature <5°C. -
Filter the precipitated diazonium tetrafluoroborate salt . Wash with cold ether and dry under vacuum (Caution: Potentially explosive if dry; handle moist or with extreme care).
-
Thermal Decomposition: Suspend the salt in hot xylene (100–110°C) to induce
evolution and C-F bond formation. -
Isolate 1-fluoro-5-nitronaphthalene via steam distillation or column chromatography.
-
Step 3: Final Reduction
-
Objective: Reduce the remaining nitro group to the final amine.
-
Reagents: Iron powder (
), (catalytic), Ethanol/Water. -
Procedure:
-
Reflux 1-fluoro-5-nitronaphthalene with Fe powder and aqueous
in ethanol. -
Monitor disappearance of the nitro compound (yellow) and appearance of the fluorescent amine (blue fluorescence under UV).
-
Filter hot to remove iron oxides.
-
Concentrate filtrate and recrystallize from hexane/ethyl acetate to yield 1-amino-5-fluoronaphthalene .
-
Reactivity & Applications
The 5-fluoro substituent exerts a long-range inductive effect, making the C1-amine less basic than unsubstituted naphthylamine but highly suitable for nucleophilic substitutions where a stable, electron-deficient aromatic core is required.
Chemical Reactivity Map
Figure 2: Primary derivatization pathways for drug discovery and material synthesis.
Key Applications
-
Fluorescent Solvatochromic Probes:
-
Naphthalene amines exhibit strong fluorescence. The 5-fluoro group alters the dipole moment in the excited state, useful for studying protein hydrophobic pockets or membrane dynamics.
-
Mechanism:[1][5][6][7][8] Internal Charge Transfer (ICT) sensitivity is tuned by the electron-withdrawing fluorine .
-
-
Pharmaceutical Scaffolds:
-
Kinase Inhibition: The naphthalene ring mimics the adenine moiety of ATP. The 5-fluoro group can interact with specific residues in the ATP-binding pocket (e.g., hinge region cysteines) or block metabolic oxidation at the C5 position.
-
Bioisosteres: Used as a lipophilic, metabolically stable replacement for non-fluorinated naphthylamines in SAR (Structure-Activity Relationship) studies.
-
-
Materials Science:
-
Precursor for fluorinated azo dyes which show enhanced light fastness and altered spectral absorption compared to non-fluorinated analogs.
-
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Carcinogenicity: Naphthylamines are historically associated with bladder cancer.[9] While the 1-isomer is less potent than the 2-isomer, 1-amino-5-fluoronaphthalene must be handled as a Suspected Carcinogen (Category 2, H351) .
-
Acute Toxicity: Harmful if swallowed (H302) or in contact with skin.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[5]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood. Use a glove box for weighing powder.
-
PPE: Double nitrile gloves, lab coat, and safety glasses. A P3/N95 particulate respirator is recommended during solid handling.
-
Decontamination: Clean surfaces with a 10% bleach solution to oxidize amine residues, followed by soap and water.
References
-
ChemicalBook. (2025). 5-Fluoronaphthalen-1-amine Properties and Suppliers. Retrieved from [3]
-
Zacharisse, K. A., et al. (1999). Internal Conversion in 1-Aminonaphthalenes. Influence of Amino Twist Angle. The Journal of Physical Chemistry A. Retrieved from
-
PubChem. (2025).[10] 1-Amino-5-fluoronaphthalene Compound Summary. National Library of Medicine. Retrieved from
-
Saha, S., et al. (2018). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Journal of Anatomy and Physiology. (Demonstrates 1,5-substitution chemistry). Retrieved from
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: Fluoronaphthalenes. Retrieved from
Sources
- 1. 13720-52-0|8-Fluoronaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. 5-Fluoronaphthalen-1-amine | 13720-49-5 [chemicalbook.com]
- 4. 1-Fluoro-5-nitronaphthalene (13720-44-0) for sale [vulcanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 10. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]
